An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Preamble: The confluence of a pyrimidine core, a privileged scaffold in medicinal chemistry, with a piperidine moiety, a versatile pharmacophore, in the structure of 4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride suggests a high potential for biological activity. While comprehensive studies on this specific molecule are not abundant in the public domain, its structural alerts point towards several plausible mechanisms of action. This guide is structured not as a static report of known facts, but as a dynamic, field-proven roadmap for the systematic in vitro investigation of this compound's core mechanism. We will proceed from a target-agnostic primary screening approach to hypothesis-driven target validation, providing both the "how" and the "why" behind each experimental choice.
Part 1: Structural Rationale and Hypothesized Target Classes
The structure of 4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride combines two key pharmacophoric elements. The pyrimidine ring is a fundamental heterocycle found in the building blocks of DNA and RNA and is a cornerstone of many approved drugs, particularly in oncology.[1] The 2-substituted pyrimidine motif is a well-established hinge-binding element for protein kinases.[2][3] The piperidine ring, a saturated heterocycle, imparts favorable physicochemical properties and provides a three-dimensional scaffold for precise interactions with a variety of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.[4]
Given this structural makeup, we can formulate three primary hypotheses for the molecular mechanism of action of this compound:
-
Inhibition of Protein Kinases: The pyrimidine core strongly suggests interaction with the ATP-binding pocket of protein kinases, which are critical regulators of cellular signaling. Derivatives of pyrimidine are known to inhibit a wide range of kinases, including EGFR, PIM-1, and PI3K.[5][6][7]
-
Modulation of G-Protein Coupled Receptors (GPCRs): The piperidine moiety is a common feature in ligands for various GPCRs. Piperidine-containing compounds have been developed as antagonists for receptors like CXCR2 and adenosine A2A receptors.[8][9]
-
Modulation of Ion Channels: Piperidine-containing compounds have been shown to modulate the activity of various ion channels.[10] For example, piperidine carboxamides are potent modulators of the TRPA1 channel.[11][12]
Part 2: A Systematic Approach to Target Identification and Validation
A robust investigation into a novel compound's mechanism of action begins with broad, unbiased screening, followed by more focused, hypothesis-driven experiments to confirm and characterize the specific molecular interactions.
Initial Phenotypic Screening: A Target-Agnostic Approach
The first step is to ascertain whether the compound elicits a cellular response and in what context. A broad cell proliferation panel is the industry-standard starting point.
Experimental Protocol: Multi-Panel Cell Viability Assay
-
Cell Line Selection: Utilize a diverse panel of human cancer cell lines representing various tissue origins (e.g., NCI-60 panel). This broad approach is crucial as it can provide initial clues about potential tissue-specific activity or selectivity.
-
Compound Preparation: Prepare a 10 mM stock solution of 4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride in 100% DMSO. Perform serial dilutions in cell culture medium to create a range of final concentrations (e.g., from 100 µM down to 1 nM).
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the serially diluted compound for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).
-
Viability Assessment: Use a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo® to determine cell viability. These assays measure metabolic activity, which is a reliable indicator of cell proliferation.[2]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line by fitting the dose-response data to a four-parameter logistic curve.
Causality and Self-Validation: A pattern of activity, such as high potency in a specific subset of cell lines (e.g., all breast cancer lines or all leukemia lines), can provide the first critical insight into the compound's potential mechanism and therapeutic indication. The reproducibility of IC50 values across multiple experiments serves as an internal validation of the initial findings.
Logical Workflow for Target Discovery
Caption: A systematic workflow for elucidating the mechanism of action.
Hypothesis 1: Protein Kinase Inhibition
Given the pyrimidine scaffold, kinase inhibition is a primary hypothesis. The goal is to first identify which kinase(s) are inhibited and then to confirm this inhibition in a cellular context.
Experimental Workflow: Kinase Target Identification and Validation
-
Broad Kinase Profiling (Biochemical Screen):
-
Rationale: To efficiently screen against hundreds of kinases in a single experiment to identify primary targets.
-
Method: Utilize a commercially available kinase profiling service (e.g., KinomeScan® or a similar binding assay platform). This method quantifies the binding of the test compound to a large panel of human kinases.
-
Data Interpretation: The output is typically a list of kinases that bind to the compound with a certain affinity (e.g., percent of control at a given concentration). High-affinity binders are considered primary hits.
-
-
In Vitro Kinase Inhibition Assay (Biochemical IC50 Determination):
-
Rationale: To quantify the inhibitory potency of the compound against the primary kinase hits identified in the profiling screen.
-
Protocol:
-
Reagents: Purified recombinant kinase, kinase-specific substrate peptide, ATP, and the test compound.
-
Reaction Setup: In a 384-well plate, combine the kinase and the test compound (at various concentrations) in a kinase assay buffer.
-
Initiation: Start the reaction by adding a mixture of the substrate and ATP. The ATP concentration should be close to the Km for the enzyme to ensure competitive inhibition can be accurately measured.[2]
-
Detection: After incubation, quantify the kinase activity. Luminescence-based methods like ADP-Glo™, which measure the amount of ADP produced, are highly sensitive and widely used.
-
Analysis: Plot the percent inhibition against the compound concentration and fit the data to determine the IC50 value.
-
-
-
Cellular Target Engagement:
-
Rationale: To confirm that the compound binds to its intended kinase target within a live cell.
-
Method: A Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
-
Protocol:
-
Treat intact cells with the compound or vehicle.
-
Heat the cell lysates to a range of temperatures.
-
Cool the samples and separate the soluble protein fraction from the precipitated (denatured) protein by centrifugation.
-
Analyze the amount of soluble target kinase remaining at each temperature using Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
-
-
Data Presentation: Hypothetical Kinase Inhibition Profile
| Parameter | 4-Methyl-2-(piperidin-4-yl)pyrimidine HCl | Staurosporine (Control) |
| Biochemical IC50 (Kinase X) | 50 nM | 10 nM |
| Biochemical IC50 (Kinase Y) | >10,000 nM | 15 nM |
| Cellular IC50 (Cell Line A) | 250 nM | 20 nM |
| CETSA Shift (ΔTm in Cell Line A) | +4.5 °C | Not Applicable |
Hypothetical Signaling Pathway: Inhibition of Kinase X
Caption: Proposed inhibition of a pro-survival signaling pathway.
Hypothesis 2 & 3: GPCR and Ion Channel Modulation
If the phenotypic screen does not suggest a kinase-related mechanism, or if a broader characterization is desired, investigating GPCR and ion channel interactions is the logical next step.
Experimental Protocol: Radioligand Binding Assay for GPCRs
-
Target Selection: Based on the piperidine scaffold, select a panel of relevant GPCRs (e.g., dopamine, serotonin, chemokine receptors).
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target GPCR.
-
Competition Assay: Incubate the membranes with a known radiolabeled ligand for the receptor (e.g., [³H]-spiperone for dopamine D2 receptors) in the presence of increasing concentrations of the test compound.
-
Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
-
Analysis: A decrease in bound radioactivity with increasing concentrations of the test compound indicates competition for the same binding site. Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
Experimental Protocol: Electrophysiology for Ion Channels
-
Cell Line: Use a cell line expressing the ion channel of interest (e.g., HEK293 cells expressing a specific potassium channel).
-
Method: Automated patch-clamp electrophysiology is the gold standard for assessing ion channel modulation.
-
Procedure:
-
Obtain a whole-cell patch-clamp recording from a single cell.
-
Apply a voltage protocol that elicits a characteristic current through the ion channel.
-
Perfuse the cell with a baseline solution, followed by the solution containing the test compound at various concentrations.
-
Measure the change in current amplitude or kinetics in the presence of the compound.
-
-
Analysis: Determine the IC50 or EC50 for inhibition or activation, respectively. This provides direct functional evidence of ion channel modulation.[10]
Part 3: Conclusion and Forward Look
This technical guide outlines a rigorous, multi-pronged strategy for the in vitro characterization of 4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride. By beginning with broad phenotypic screening and progressing to specific, hypothesis-driven biochemical and cellular assays, a researcher can systematically and efficiently elucidate the compound's primary mechanism of action. The structural motifs strongly suggest activity as a kinase inhibitor, but the possibilities of GPCR or ion channel modulation should not be discounted. The experimental workflows described herein are designed to be self-validating, with each step confirming and adding detail to the previous one. A definitive understanding of the molecular target and its downstream consequences is the foundational step in the journey of translating a promising chemical entity into a potential therapeutic.
References
-
Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2- d]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5. PubMed. Available at: [Link]
-
Subunit-specific inhibition of BK channels by piperine. PMC. Available at: [Link]
-
2-Amino-4-methylpyrimidine CAS 108-52-1 Suppliers, Manufacturers, Factory. Bloom Tech. Available at: [Link]
-
TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism. PNAS. Available at: [Link]
-
TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism. PubMed. Available at: [Link]
-
Discovery and in vitro evaluation of potent kinase inhibitors: Pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidines. PubMed. Available at: [Link]
-
An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]
-
2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. PubMed. Available at: [Link]
-
Alkaloids Modulate the Functioning of Ion Channels Produced by Antimicrobial Agents via an Influence on the Lipid Host. Frontiers. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry. Available at: [Link]
-
Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. PubMed. Available at: [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. Available at: [Link]
-
Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. PubMed. Available at: [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Available at: [Link]
-
Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF. ResearchGate. Available at: [Link]
-
Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. PMC. Available at: [Link]
-
Novel 4-methylthienopyrimidines as antimicrobial agents: synthesis, docking study and in vitro evaluation. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Publishing. Available at: [Link]
-
Purinergic GPCR transmembrane residues involved in ligand recognition and dimerization. ScienceDirect. Available at: [Link]
-
(PDF) An overview on synthesis and biological activity of pyrimidines. ResearchGate. Available at: [Link]
-
Synthesis of Novel 4'-C-methyl-pyrimidine Nucleosides and Their Biological Activities. J-STAGE. Available at: [Link]
-
Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno [3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors with In Vitro and In Vivo Antitumor Efficacy in Triple-Negative Breast Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC. Available at: [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Available at: [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link]
-
SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. ResearchGate. Available at: [Link]
-
Examples of piperidine pyrimidine amides with inhibitory activity:... ResearchGate. Available at: [Link]
-
Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. MDPI. Available at: [Link]
-
2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers. Available at: [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Subunit-specific inhibition of BK channels by piperine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
